1-[(2,6-Difluorophenyl)methyl]-4-pyridin-2-ylpiperazine
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Overview
Description
1-[(2,6-Difluorophenyl)methyl]-4-pyridin-2-ylpiperazine is a chemical compound that features a piperazine ring substituted with a pyridine and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-pyridin-2-ylpiperazine typically involves the reaction of 2,6-difluorobenzyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Difluorophenyl)methyl]-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles such as amines or thiols into the aromatic ring.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique electronic properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound shares the difluorophenyl group but has a different heterocyclic core.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Another compound with a difluorophenyl group, but with different electronic properties due to the presence of a chalcone structure.
Uniqueness
1-[(2,6-Difluorophenyl)methyl]-4-pyridin-2-ylpiperazine is unique due to the combination of the piperazine and pyridine rings, which can confer specific pharmacological and chemical properties. The presence of the difluorophenyl group can enhance the compound’s stability and binding affinity to various targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3/c17-14-4-3-5-15(18)13(14)12-20-8-10-21(11-9-20)16-6-1-2-7-19-16/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWLJOQCTLGKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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